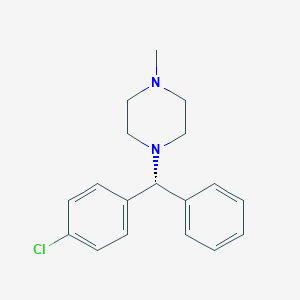

Chlorcyclizine, (R)-

Description

The Significance of Enantiomeric Purity in Biological Systems Research

Enantiomers possess identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. longdom.org This distinction is critically important in biological systems, as components like amino acids, carbohydrates, and the proteins that form enzymes and receptors are themselves chiral. longdom.orgbiyokimya.vetlibretexts.org Consequently, biological systems can interact differently with each enantiomer of a chiral compound. longdom.orgmusechem.com

This differential interaction means that one enantiomer of a drug can have a desired therapeutic effect while the other may be inactive or even cause harmful effects. biyokimya.vetmusechem.com The tragic case of thalidomide (B1683933) in the 1950s and 1960s is a stark example, where one enantiomer provided therapeutic benefits while the other caused severe birth defects. longdom.orgmusechem.com This event underscored the critical need for enantiomeric purity in pharmaceuticals. longdom.org

In modern drug development, there is a strong preference for developing single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.com This approach, driven by regulatory agencies, aims to optimize therapeutic outcomes and minimize potential adverse effects by using only the active, beneficial enantiomer. longdom.orgamericanpharmaceuticalreview.com The study of single enantiomers is therefore essential for ensuring the safety and efficacy of new therapeutic agents. longdom.orgresearchgate.net

Historical Context of Chlorcyclizine (B1668710) and Its Stereoisomers in Academic Inquiry

Chlorcyclizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. wikipedia.org It was first synthesized in the 1940s and patented in 1953. patsnap.comnih.gov For decades, it was primarily used as a racemic mixture to treat allergy symptoms like rhinitis and urticaria, and as an antiemetic. wikipedia.orgncats.io In addition to its antihistamine activity, it exhibits anticholinergic, antiserotonergic, and local anesthetic properties. wikipedia.orgmims.com

The academic focus on the individual stereoisomers of Chlorcyclizine is a more recent development, driven by advances in chiral separation techniques and a deeper understanding of stereochemistry's role in pharmacology. researchgate.net Researchers began investigating the distinct biological activities of the (R)- and (S)-enantiomers. A significant area of this modern inquiry has been the discovery of Chlorcyclizine's antiviral properties, particularly against the Hepatitis C virus (HCV). oup.comacs.org

Research demonstrated that Chlorcyclizine could inhibit HCV entry into cells. acs.org Subsequent studies focused on optimizing its structure to enhance this anti-HCV activity, leading to the synthesis and evaluation of its separate enantiomers. oup.comacs.org These investigations revealed that the enantiomers could have different potencies and properties, highlighting the importance of studying them individually. oup.com For instance, research into chlorcyclizine derivatives for HCV treatment specifically compared the effects of the racemic mixture to the (R)-enantiomer, noting differences in activity. oup.com

Detailed Research Findings

The chemical compound Chlorcyclizine is a diarylmethane and a member of the piperazine (B1678402) class. nih.govontosight.ai Its structure includes a chiral center, giving rise to the (R)- and (S)-enantiomers.

Table 1: Chemical and Physical Properties of Chlorcyclizine

| Property | Value/Description | Source(s) |

|---|---|---|

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | wikipedia.orgnih.gov |

| Molecular Formula | C₁₈H₂₁ClN₂ | wikipedia.orgdrugbank.com |

| Molecular Weight | 300.8 g/mol | nih.gov |

| Appearance | Oil | nih.gov |

| Boiling Point | 137-145 °C at 0.1-0.15 mmHg | nih.gov |

| LogP | 3.45 | nih.gov |

| pKa | pKa(1)= 7.81 & pKa(2)= 2.43 | nih.gov |

Mechanism of Action and Research Applications of (R)-Chlorcyclizine

As a first-generation antihistamine, the primary mechanism of racemic Chlorcyclizine involves blocking H1 histamine (B1213489) receptors. patsnap.compatsnap.com This action prevents histamine from binding to its receptors, thereby reducing the allergic response. patsnap.com It also possesses anticholinergic properties. mims.comontosight.ai

Recent research has expanded beyond its antihistaminic effects, with significant findings related to its antiviral activity.

Table 2: Research Highlights of Chlorcyclizine and its Enantiomers

| Research Area | Finding | Source(s) |

|---|---|---|

| Hepatitis C Virus (HCV) | Racemic Chlorcyclizine was identified as a potent inhibitor of HCV infection, specifically targeting the viral entry stage. oup.comacs.org | oup.comacs.org |

| HCV (Enantiomer-specific) | In a study of Chlorcyclizine derivatives, the (R)-CCZ enantiomer was used as a comparator, showing that modifications to the core structure could reduce histamine receptor antagonism while maintaining or improving anti-HCV potency. oup.com | oup.com |

| Erythropoietic Protoporphyria (EPP) | In a study screening for treatments for this rare genetic liver disease, racemic chlorcyclizine was found to help the liver clear toxic protoporphyrin buildup in female mice. news-medical.net | news-medical.net |

| Chiral Separation | Capillary electrophoresis methods have been developed to successfully separate the enantiomers of chlorcyclizine, enabling the study of their individual properties. researchgate.net | researchgate.net |

These studies demonstrate the value of investigating individual enantiomers. The ability to separate and test (R)-Chlorcyclizine and its derivatives allows researchers to fine-tune molecular structures to maximize desired therapeutic effects, such as antiviral activity, while potentially minimizing off-target effects like histamine receptor binding. oup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

118165-37-0 |

|---|---|

Molecular Formula |

C18H21ClN2 |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |

InChI Key |

WFNAKBGANONZEQ-GOSISDBHSA-N |

Isomeric SMILES |

CN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R Chlorcyclizine

Asymmetric Catalysis in (R)-Chlorcyclizine Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific applications of asymmetric catalysis for the direct synthesis of (R)-Chlorcyclizine are not extensively documented in publicly available literature, the principles of chiral ligand-mediated approaches and organocatalysis are broadly applicable to the synthesis of chiral benzhydryl amines and related piperazine (B1678402) structures.

Chiral Ligand-Mediated Approaches

The synthesis of (R)-Chlorcyclizine involves the formation of a chiral center at the benzhydryl carbon. A potential, though not specifically reported, asymmetric catalytic approach would involve the asymmetric reduction of a suitable prochiral ketone precursor, 1-(4-chlorobenzoyl)-4-methylpiperazine, or a related imine. This transformation could theoretically be achieved using a chiral metal catalyst.

In analogous systems, chiral rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of ketones and imines to produce chiral amines and alcohols with high enantioselectivity. For instance, a hypothetical reaction could involve the use of a chiral catalyst such as one based on a BINAP-ruthenium complex to stereoselectively reduce the carbonyl group, thereby establishing the (R)-stereocenter.

Hypothetical Chiral Ligand-Mediated Reduction

| Precursor | Chiral Catalyst System (Example) | Product |

|---|

This table represents a hypothetical application of known asymmetric catalysis principles to the synthesis of (R)-Chlorcyclizine, as direct literature is not available.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, prolinol derivatives, and other organocatalysts have been shown to effectively catalyze the enantioselective synthesis of chiral amines. nih.gov

A plausible, albeit not explicitly documented, organocatalytic route to an (R)-Chlorcyclizine precursor could involve the asymmetric Friedel-Crafts reaction between 4-chlorobenzaldehyde (B46862) and benzene, or a related nucleophile, catalyzed by a chiral Brønsted acid. This would generate a chiral benzhydrol derivative that could then be converted to (R)-Chlorcyclizine. Another potential strategy is the organocatalytic asymmetric reduction of an enamine derived from a suitable precursor. nih.gov

Chiral Auxiliary-Based Syntheses of (R)-Chlorcyclizine Precursors

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

While no specific chiral auxiliary-based synthesis for (R)-Chlorcyclizine is detailed in the literature, a common approach for analogous compounds involves the use of chiral amino alcohols like pseudoephedrine. For instance, a prochiral carboxylic acid precursor could be coupled to a chiral auxiliary to form an amide. The auxiliary would then direct the stereoselective addition of a Grignard or organolithium reagent to a ketone precursor, followed by removal of the auxiliary to yield a chiral precursor to (R)-Chlorcyclizine.

A more direct and documented approach that aligns with the principles of using a resolved chiral starting material involves the synthesis starting from enantiomerically pure (R)-(-)-4-chlorobenzhydrylamine. This key intermediate can be obtained through the resolution of racemic 4-chlorobenzhydrylamine. The synthesis of (R)-Chlorcyclizine then proceeds by the reaction of (R)-(-)-4-chlorobenzhydrylamine with a suitable piperazine-forming reagent.

Enantiomeric Resolution Techniques for Chlorcyclizine (B1668710) Stereoisomers

Enantiomeric resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on an industrial scale. This involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Separation

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, N-acetyl-L-phenylalanine has been effectively used as a resolving agent. The reaction of the racemic base with the chiral acid forms two diastereomeric salts. The (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt is typically less soluble in a suitable solvent system and can be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base liberates the free (R)-chlorcyclizine.

Resolution of (±)-Chlorcyclizine with N-acetyl-L-phenylalanine

| Racemate | Resolving Agent | Solvent System | Isolated Diastereomeric Salt | Yield of (R)-enantiomer salt | Optical Purity |

|---|

Data compiled from patent literature describing the resolution process.

Similarly, a key precursor, (R)-(-)-4-chlorobenzhydrylamine, can be obtained by the resolution of the corresponding racemic amine using L-(+)-tartaric acid as the resolving agent in a mixed solvent system.

Kinetic Resolution Methods Using Enzymes or Chiral Reagents

Kinetic resolution is a process in which one enantiomer of a racemate reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enantioenriched unreacted starting material and an enantioenriched product.

While specific enzymatic or chiral reagent-based kinetic resolution methods for chlorcyclizine are not well-documented, analogous transformations on similar piperazine structures have been reported. For example, lipase-catalyzed acylation has been used for the kinetic resolution of various racemic amines. In a hypothetical scenario, a lipase (B570770) such as Candida antarctica lipase B (CALB) could selectively acylate the (S)-enantiomer of chlorcyclizine, leaving the desired (R)-enantiomer unreacted and thus enriched.

Another potential kinetic resolution strategy involves the use of a chiral base, such as sparteine, in combination with an organolithium reagent. This method has been successfully applied to the kinetic resolution of N-Boc protected 2-arylpiperazines. nih.govacs.org The chiral base complexes with the organolithium reagent to create a chiral deprotonating agent that selectively removes a proton from one enantiomer of the racemic piperazine derivative, which can then be trapped with an electrophile. This would leave the other enantiomer, in this hypothetical case (R)-chlorcyclizine, in excess.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-Chlorcyclizine |

| Levocetirizine |

| (R)-(-)-4-chlorobenzhydrylamine |

| 1-(4-chlorobenzoyl)-4-methylpiperazine |

| BINAP |

| (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine |

| N-acetyl-L-phenylalanine |

| L-(+)-tartaric acid |

| Candida antarctica lipase B (CALB) |

| Sparteine |

Chemoenzymatic Approaches to (R)-Chlorcyclizine Production

Chemoenzymatic synthesis, which integrates the high selectivity of enzymatic transformations with the versatility of chemical reactions, presents a promising avenue for the production of enantiomerically pure pharmaceuticals like (R)-Chlorcyclizine. While specific lipase-catalyzed kinetic resolutions of chlorcyclizine itself are not extensively documented, the strategy is well-established for structurally related diarylmethanols, which are key precursors.

One potential chemoenzymatic route involves the kinetic resolution of a racemic precursor, such as 1-(4-chlorophenyl)phenylmethanol. In this approach, a lipase is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. For instance, dynamic kinetic resolution (DKR) has been successfully applied to various diarylmethanols using an activated lipoprotein lipase in combination with a ruthenium-based racemization catalyst. acs.org This method allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product.

The general principle of a lipase-catalyzed kinetic resolution of a chlorcyclizine precursor is outlined below:

Table 1: Hypothetical Chemoenzymatic Kinetic Resolution of a Diarylmethanol Precursor

| Step | Description | Reactants | Enzyme | Product |

|---|---|---|---|---|

| 1 | Racemic Precursor | Racemic 1-(4-chlorophenyl)phenylmethanol | - | Mixture of (R) and (S) enantiomers |

| 2 | Enantioselective Acylation | Racemic alcohol, Acyl donor (e.g., vinyl acetate) | Lipase (e.g., Candida antarctica Lipase B) | (S)-1-(4-chlorophenyl)phenylmethanol and (R)-acetylated ester |

| 3 | Separation | - | - | Isolation of the desired (S)-alcohol |

This table represents a conceptual chemoenzymatic approach based on established methodologies for similar compounds, as direct enzymatic resolution of chlorcyclizine precursors is not widely reported in the literature.

Another plausible chemoenzymatic strategy is the enantioselective reduction of the corresponding ketone, 4-chlorobenzophenone, to the chiral alcohol using a ketoreductase (KRED). These enzymes, often from microbial sources, can exhibit high stereoselectivity, producing the desired (R)- or (S)-alcohol with high enantiomeric excess. The resulting enantiopure alcohol can then be chemically converted to (R)-Chlorcyclizine.

Optimization of Stereoselectivity and Yield in (R)-Chlorcyclizine Synthesis

A key intermediate in the synthesis of (R)-Chlorcyclizine is (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. The enantioselective synthesis of this compound can be achieved through the classical resolution of its racemic form using a chiral resolving agent. A patented method describes the use of N-acetyl-L-phenylalanine for this purpose. google.com The process involves the formation of diastereomeric salts, which can be separated by crystallization due to their different solubilities.

The efficiency of such a resolution is highly dependent on various experimental parameters. The choice of solvent, temperature, and the stoichiometry of the resolving agent can significantly impact both the yield and the enantiomeric excess of the desired (R)-enantiomer.

Table 2: Factors Influencing the Classical Resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

| Parameter | Effect on Stereoselectivity and Yield | Optimization Strategy |

|---|---|---|

| Resolving Agent | The structure and chirality of the resolving agent determine the efficiency of diastereomeric salt formation and separation. | Screening of various chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) to identify the one that provides the best separation. |

| Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent, affecting both the yield and the ease of separation. | Testing a range of solvents and solvent mixtures (e.g., alcohols, ketones, water) to find the optimal medium for selective crystallization. A mixture of acetone (B3395972) and water has been reported for the resolution with N-acetyl-L-phenylalanine. google.com |

| Temperature | Temperature influences the solubility of the salts and the kinetics of crystallization. | Controlled cooling profiles during crystallization can improve the purity of the isolated diastereomeric salt. |

| Stoichiometry | The molar ratio of the racemic amine to the resolving agent can affect the efficiency of the resolution. | Optimizing the amount of resolving agent used to maximize the yield of the desired diastereomer while minimizing waste. |

Following the separation of the diastereomeric salt, the desired (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is liberated by treatment with a base. google.com The optical purity of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The development of a robust HPLC method is crucial for the accurate assessment of enantiomeric excess and for quality control during the manufacturing process. Optimization of the chiral stationary phase, mobile phase composition, and temperature are key to achieving baseline separation of the enantiomers. nih.govchromatographyonline.com

The subsequent conversion of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine to (R)-Chlorcyclizine is typically achieved through reductive amination with formaldehyde. The optimization of this step focuses on maximizing the yield while preventing side reactions and ensuring the retention of stereochemical integrity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Chlorcyclizine |

| Chlorcyclizine |

| 1-(4-chlorophenyl)phenylmethanol |

| 4-chlorobenzophenone |

| (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine |

| N-acetyl-L-phenylalanine |

Molecular Mechanisms of Action of R Chlorcyclizine in Defined Model Systems

Investigation of Receptor Binding and Ligand-Target Interactions

(R)-Chlorcyclizine, a first-generation antihistamine of the piperazine (B1678402) class, has been the subject of research to elucidate its specific interactions with molecular targets. ontosight.aidrugbank.commims.comontosight.ai Traditionally known for its role as an H1-histamine receptor inverse agonist, recent studies have unveiled a broader spectrum of activity, particularly in the context of viral infections. nih.gov

While the primary historical target of chlorcyclizine (B1668710) is the H1-histamine receptor, research has identified other significant molecular targets. ontosight.ainih.gov In studies investigating its antiviral properties, specifically against Hepatitis C virus (HCV), (R)-Chlorcyclizine has been shown to interact directly with the HCV envelope glycoprotein (B1211001) E1. nih.gov This interaction is crucial for its mechanism of inhibiting viral entry into host cells. nih.gov The binding site is proposed to be a hydrophobic pocket within the putative fusion loop of the E1 protein. nih.gov

Furthermore, docking studies have explored the binding potential of (R)-Chlorcyclizine to the Ebola virus glycoprotein (EBOV-GP). These computational models suggest that the (R)-enantiomer can fit into a binding cavity on the glycoprotein, a site also recognized by other small molecule inhibitors of EBOV entry. nih.gov

Beyond viral proteins, chlorcyclizine has been noted to possess anticholinergic and antiserotonergic properties, implying interactions with cholinergic and serotonergic receptors, though specific studies on the (R)-enantiomer's affinity for these are less detailed. mims.comnih.gov It also exhibits hepatic microsomal enzyme-inducing properties. gpatindia.com Some research indicates that certain first-generation antihistamines, including chlorcyclizine, can inhibit the respiratory burst in phagocytes, suggesting a molecular target within these immune cells that is independent of H1-receptor antagonism. researchgate.net

The binding characteristics of (R)-Chlorcyclizine have been quantified against several targets. As an antihistamine, the (R)-enantiomer is more potent than the (S)-enantiomer. nih.gov In a β-arrestin H1-histamine receptor assay, (R)-Chlorcyclizine at a 10 nM concentration demonstrated 88.00% antihistamine activity, which was more than double the activity of its (S)-counterpart (41.70%). nih.gov

However, regarding its anti-HCV activity, this stereospecificity is not observed. Both (R)- and (S)-enantiomers of chlorcyclizine show comparable efficacy in inhibiting HCV infection in human hepatoma (Huh7.5.1) cells. nih.govacs.org This suggests that the anti-HCV activity is not mediated by the H1-histamine receptor. nih.gov The table below summarizes the in vitro anti-HCV activity and antihistamine properties of chlorcyclizine enantiomers.

| Compound | Anti-HCV EC₅₀ (µM) | Antihistamine Activity at 10 nM (%) |

| (R)-Chlorcyclizine | 0.020 ± 0.005 | 88.00 |

| (S)-Chlorcyclizine | 0.024 ± 0.009 | 41.70 |

| Racemic Chlorcyclizine | 0.044 ± 0.011 | 72.60 |

| Data sourced from He et al. (2015). EC₅₀ values represent the concentration for 50% viral inhibition in a Hepatitis C virus-like particle (HCV-Luc) infection assay. nih.gov |

Docking studies on the Ebola virus glycoprotein (EBOV-GP) also revealed differences in binding between the enantiomers. The (R)-enantiomer is predicted to maintain a strong interaction with the critical residue Y517 within the binding cavity. nih.gov In contrast, the (S)-enantiomer is oriented in a way that its interactions with key hydrophobic residues are weaker. nih.gov

The structural basis for the interaction between chlorcyclizine and its targets has been investigated using molecular modeling and mutagenesis studies, particularly for the HCV E1 glycoprotein. nih.gov These studies predict that chlorcyclizine fits into a hydrophobic pocket on the E1 protein. The interaction is stabilized by specific bonds: a hydrogen bond forms between the nitrogen atom of the piperazine ring and the amino acid residue Q289, while a halogen bond occurs between the chlorophenyl group of the drug and Q215. nih.gov

Computational docking models for the (R)-enantiomer suggest it can bind in this pocket in a configuration that allows for cross-linking with residues W214 and Q215. nih.gov The concept of molecular complementarity, where the shape and chemical properties of the ligand and receptor binding site match, is fundamental to this high-affinity interaction. derangedphysiology.com The bonds involved are typically a combination of weaker interactions like Van der Waals forces and hydrophobic attraction, as well as stronger hydrogen or halogen bonds. nih.govderangedphysiology.com

For the Ebola virus glycoprotein, docking studies indicate that the (R)-enantiomer of chlorcyclizine maintains a strong interaction with the tyrosine residue Y517 (distance < 4Å), which is critical for binding within the glycoprotein's cavity. nih.gov The structural relationship between ligands and receptors is a key determinant of binding affinity and specificity. derangedphysiology.comu-tokyo.ac.jp

Modulation of Intracellular Signaling Cascades by (R)-Chlorcyclizine

The binding of (R)-Chlorcyclizine to its molecular targets initiates changes in intracellular signaling pathways. These modulations are central to its pharmacological effects, extending beyond simple receptor blockade.

In the context of its anti-HCV activity, the primary mechanism of (R)-Chlorcyclizine is the inhibition of viral entry, specifically by blocking the fusion of the viral and host cell membranes. nih.gov This action occurs at a post-receptor binding step within the endosome. nih.gov By binding to the E1 glycoprotein, (R)-Chlorcyclizine prevents the conformational changes necessary for membrane fusion, thereby halting the infection process at an early stage. nih.govnih.gov Studies in Huh7.5.1 cells demonstrated a significant reduction in both intracellular and extracellular HCV RNA levels upon treatment with (R)-Chlorcyclizine. nih.gov

Beyond its antiviral effects, chlorcyclizine has been shown to modulate the metabolic activity of phagocytes. In RAW 264.7 macrophage cell lines, certain antihistamines, including chlorcyclizine, were found to inhibit iNOS (inducible nitric oxide synthase) expression, leading to a significant reduction in nitrite (B80452) levels, a proxy for nitric oxide production. researchgate.net This suggests an influence on the NF-κB signaling pathway, which is often involved in iNOS expression. mdpi.comnih.gov.my However, the precise downstream effectors of (R)-Chlorcyclizine in this context require further specific investigation.

The table below presents findings on the inhibitory effects of chlorcyclizine on cancer cell lines, though these studies did not specify the enantiomer used.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 19.90 |

| Z-138 | Non-Hodgkin Lymphoma | 18.00 |

| DND-41 | Acute Lymphoblastic Leukemia | 18.50 |

| Data from a study on chlorcyclizine analogues. researchgate.net |

The signaling pathways initiated or blocked by a ligand can interact with other cellular communication networks, a phenomenon known as signal cross-talk. nih.gov While direct research into the cross-talk initiated specifically by (R)-Chlorcyclizine is limited, the pathways it influences are known to be highly interconnected.

For instance, the NF-κB pathway, implicated in the inflammatory response of phagocytes and potentially modulated by chlorcyclizine, is known to engage in extensive cross-talk with other major signaling networks, including the MAP Kinase and PI3K/AKT pathways. researchgate.netmdpi.com These pathways are central regulators of cell proliferation, survival, and differentiation. frontiersin.org The activation of receptor tyrosine kinases (RTKs) can trigger these cascades, and it is at the level of downstream mediators (like RAS, RAF, MEK, ERK, and PI3K, AKT) that significant cross-talk can occur, often independent of the initial receptor activation. mdpi.comnih.gov

In the context of its traditional antihistamine role, the H1-receptor signals through Gq proteins, leading to a rise in intracellular calcium. researchgate.net This activation can have downstream consequences that intersect with other pathways. For example, protein kinase C (PKC), activated by Gq signaling, can cross-talk with the RAS-MAPK pathway. frontiersin.org Given that (R)-Chlorcyclizine acts as an inverse agonist at the H1-receptor, it would be expected to dampen this signaling cascade and its potential interactions with parallel networks. nih.gov

Stereospecificity in Molecular Recognition by (R)-Chlorcyclizine

The spatial arrangement of the atoms in (R)-Chlorcyclizine is a critical factor in its biological function. This stereospecificity governs how the molecule binds to proteins, leading to notable differences in target engagement and efficacy compared to its (S)-counterpart.

The binding of chlorcyclizine enantiomers demonstrates clear stereospecificity. (R)-Chlorcyclizine is known to be more active as an antihistamine than (S)-Chlorcyclizine, indicating a higher affinity or more effective binding to the histamine (B1213489) H1 receptor. nih.gov This suggests that the conformation of the (R)-enantiomer provides a better fit within the H1 receptor's binding site.

Beyond its antihistaminic activity, chlorcyclizine has been investigated for its effects on other molecular targets, such as viral proteins. In the context of Ebola virus (EBOV), docking studies have predicted significant differences in how the (R)- and (S)-enantiomers bind to a cavity on the EBOV glycoprotein (GP). nih.gov The (R)-enantiomer is predicted to maintain a strong interaction with the amino acid residue Y517, whereas the (S)-enantiomer is oriented differently, resulting in looser interactions with critical hydrophobic residues Y517, L184, and L558. nih.gov Both enantiomers, however, are predicted to maintain strong electrostatic interactions with residue E100. nih.gov

Interestingly, this stereospecific binding does not always translate to differential activity for all targets. For instance, in studies related to the hepatitis C virus (HCV), both (R)- and (S)-chlorcyclizine were found to have similar potency in inhibiting HCV infection. nih.govnih.gov This suggests that for this particular target, the specific stereochemical conformation is less critical for the inhibitory action. nih.gov

Table 1: Comparative Binding Characteristics of Chlorcyclizine Enantiomers

| Enantiomer | Target | Binding/Interaction Characteristics | Source(s) |

| (R)-Chlorcyclizine | Histamine H1 Receptor | More active than (S)-enantiomer. | nih.gov |

| (S)-Chlorcyclizine | Histamine H1 Receptor | Less active than (R)-enantiomer. | nih.gov |

| (R)-Chlorcyclizine | Ebola Virus Glycoprotein | Maintains strong interaction with Y517. | nih.gov |

| (S)-Chlorcyclizine | Ebola Virus Glycoprotein | Loosely maintains interactions with Y517, L184, and L558. | nih.gov |

| (R)-Chlorcyclizine | Hepatitis C Virus (HCV) | Binds to E1 glycoprotein; similar activity to (S)-enantiomer. | nih.govnih.gov |

| (S)-Chlorcyclizine | Hepatitis C Virus (HCV) | Binds to E1 glycoprotein; similar activity to (R)-enantiomer. | nih.govnih.gov |

In vitro functional assays confirm the enantiomeric discrimination of chlorcyclizine at the receptor level. The primary example of this is its well-established role as a histamine H1 receptor antagonist. (R)-Chlorcyclizine is a more potent inhibitor of the histamine H1 receptor than the (S)-enantiomer. nih.govresearchgate.net This difference in inhibitory effect underscores how the specific chirality of the molecule dictates its functional interaction with the receptor.

Conversely, this stereospecificity is not universally observed across all of chlorcyclizine's biological activities. When evaluated for their ability to inhibit HCV entry in cell culture, both (R)- and (S)-chlorcyclizine demonstrated comparable efficacy. nih.gov Studies measuring the 50% effective concentration (EC50) against HCV showed no significant difference between the two enantiomers. nih.govarabjchem.org For example, one study reported EC50 values of 0.020 µM for (R)-CCZ and 0.024 µM for (S)-CCZ, indicating nearly identical in vitro antiviral potency. arabjchem.org This lack of enantiomeric discrimination in the context of HCV inhibition suggests that the binding interactions required for this specific antiviral activity can accommodate both chiral forms equally well. nih.gov

Further research into hybrid molecules has also highlighted stereoselectivity. A study on emoxyzines, which incorporate an (R)-norchlorcyclizine fragment, found that the optically active (R)-emoxyzine-2 was six times more potent in inhibiting SARS-CoV-2 replication than its racemic analogue, (R,S)-emoxyzine-2. rsc.org This demonstrates that for certain complex molecules derived from chlorcyclizine, the (R)-configuration is crucial for potent biological activity. rsc.org

Table 2: Comparative In Vitro Functional Activity of Chlorcyclizine Enantiomers

| Assay System | Enantiomer | Functional Effect | Potency (EC50/IC50) | Source(s) |

| Histamine H1 Receptor Inhibition | (R)-Chlorcyclizine | Antagonism/Inhibition | More potent | nih.govresearchgate.net |

| Histamine H1 Receptor Inhibition | (S)-Chlorcyclizine | Antagonism/Inhibition | Less potent | nih.govresearchgate.net |

| HCV Entry Inhibition (Huh7.5.1 cells) | (R)-Chlorcyclizine | Inhibition | EC50: ~0.020 µM | arabjchem.org |

| HCV Entry Inhibition (Huh7.5.1 cells) | (S)-Chlorcyclizine | Inhibition | EC50: ~0.024 µM | arabjchem.org |

| SARS-CoV-2 Replication Inhibition | (R)-emoxyzine-2 | Inhibition | EC50: 1.9 µM | rsc.org |

| SARS-CoV-2 Replication Inhibition | (R,S)-emoxyzine-2 | Inhibition | EC50: 12.2 µM | rsc.org |

| *Note: Emoxyzine is a derivative containing the (R)-norchlorcyclizine scaffold. |

Structure Activity Relationships Sar and Computational Modeling of R Chlorcyclizine

Elucidation of Key Structural Determinants for Molecular Interaction

The biological activity of (R)-Chlorcyclizine and its derivatives is governed by several key structural features. The core structure, consisting of a central piperazine (B1678402) ring connected to a benzhydryl group, is fundamental to its interactions.

The Benzhydryl Moiety : This group, comprising two phenyl rings attached to a single carbon, is crucial for binding. The substitution on these rings significantly influences activity. The para-chloro substituent on one of the phenyl rings is a characteristic feature. Studies on anti-HCV activity have shown that the phenyl and chlorophenyl groups are involved in hydrophobic interactions within the target's binding pocket. arabjchem.org

The Piperazine Ring : This heterocyclic ring and its substituents play a vital role. For its classic antihistaminic (H1) activity, the terminal nitrogen atom should ideally be a tertiary amine for maximum effect. nih.gov The basicity of this amine (pKa 8.5-10) is thought to be important for interaction with the H1 receptor. nih.gov

Target-Specific Interactions : For its anti-HCV activity, (R)-Chlorcyclizine is believed to target the HCV E1 envelope glycoprotein (B1211001). arabjchem.orgnih.gov Molecular modeling has identified a putative hydrophobic binding pocket where the molecule fits. Specific interactions, such as a hydrogen bond between the piperazine nitrogen and the amino acid residue Q289, and a halogen bond between the chlorophenyl group and residue Q215, are thought to provide significant stabilization for the complex. nih.gov

Rational Design and Synthesis of (R)-Chlorcyclizine Analogs for SAR Studies

The rational design and synthesis of analogs are crucial for probing the SAR of (R)-Chlorcyclizine. By systematically modifying its structure, researchers can identify which components are essential for activity and can optimize the compound for improved potency and selectivity. A significant body of work in this area has focused on developing analogs with enhanced anti-HCV activity. acs.org

The synthesis of these analogs often begins with a common starting material, such as the chiral (R)- or (S)-1-(benzhydryl)piperazine, which is then modified. Common synthetic strategies include:

N-Alkylation : The secondary amine of the piperazine ring can be alkylated to introduce various side chains. For example, reductive amination using an appropriate aldehyde or ketone with a reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed to attach different alkyl groups. acs.org

Deuteration and Fluorination : Isotopically labeled derivatives, such as deuterated and trifluorinated analogs, have been synthesized to study metabolic stability and other pharmacokinetic properties. Deuterated derivatives have been prepared using deuterated methyl iodide (CD₃I), while trifluorinated analogs can be synthesized using trifluoroethyl triflate. acs.org

These synthetic efforts have generated a library of compounds that have been instrumental in SAR studies. For instance, investigations into the length of the N-alkyl chain on the piperazine ring have been conducted to determine its effect on antiviral potency. acs.org

Below is a table summarizing the anti-HCV activity of selected Chlorcyclizine (B1668710) analogs, demonstrating the impact of structural modifications.

| Compound | R1 | R2 | R3 | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| (R)-2 (Chlorcyclizine) | H | Cl | CH₃ | 0.020 | 37.5 | 1875 |

| (S)-2 (Chlorcyclizine) | H | Cl | CH₃ | 0.024 | 27.2 | 1132 |

| (R)-1 (Nor-CCZ) | H | Cl | H | 0.028 | 8.8 | 314 |

| (S)-1 (Nor-CCZ) | H | Cl | H | 0.028 | 9.0 | 321 |

| (R)-20 | H | Cl | CD₃ | 0.016 | 28.1 | 1756 |

| (S)-20 | H | Cl | CD₃ | 0.016 | 29.8 | 1863 |

| (R)-21 | H | Cl | CH₂CF₃ | 0.011 | 18.2 | 1655 |

| (S)-21 | H | Cl | CH₂CF₃ | 0.012 | 19.3 | 1608 |

Data sourced from a study on novel Chlorcyclizine derivatives for Hepatitis C virus infection. acs.org

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and interactions of (R)-Chlorcyclizine at an atomic level, guiding drug design and explaining experimental observations.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nottingham.ac.ukresearchgate.net This method has been applied to (R)-Chlorcyclizine and its analogs to understand their binding modes. arabjchem.orgnih.gov

In a study targeting the HCV E1 protein, docking simulations predicted that (S)-Chlorcyclizine fits into a hydrophobic pocket. The model highlighted key stabilizing interactions, including hydrogen and halogen bonds, which correlated well with mutagenesis data. nih.gov Furthermore, the predicted binding energies for a series of 10 chlorcyclizine analogs showed a strong correlation (R² = 0.7815) with their experimentally determined anti-HCV activities (EC₅₀ values), validating the predictive power of the docking model. nih.gov

Virtual screening, which involves docking large libraries of compounds into a target structure, can be used to identify new potential inhibitors. turkjps.org While specific virtual screening campaigns starting with (R)-Chlorcyclizine are not detailed in the provided context, the docking studies performed lay the foundation for such large-scale computational experiments. nih.govresearchgate.net

Molecular Dynamics Simulations of (R)-Chlorcyclizine-Target Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-protein complexes. researchgate.netmdpi.com

A recent study investigated a series of 1-(4-chlorobenzhydryl) piperazine derivatives, the core scaffold of chlorcyclizine, using MD simulations. researchgate.net The simulations were performed to analyze the stability of the docked poses of these derivatives within the binding sites of cancer-related proteins, such as phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net By running simulations for durations up to 500 ns, researchers can evaluate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the ligand in the binding pocket and understand how the complex behaves in a dynamic environment. ufms.brjapsonline.com Such studies are crucial for confirming that the interactions predicted by static docking models are maintained over time. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govchemistry.or.jp These methods can calculate properties like orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding molecular interactions. nih.govresearchgate.net

For 1-(4-chlorobenzhydryl) piperazine derivatives, DFT calculations using the B3LYP/6-311G method have been performed to analyze their optimized geometries and electronic properties. researchgate.netufms.br These calculations help in understanding the molecule's intrinsic reactivity and how substituents might alter its electronic character. For example, the HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. Such quantum calculations provide a theoretical foundation for interpreting SAR data and designing molecules with desired electronic features for improved binding or reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for (R)-Chlorcyclizine Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajptr.com For piperazine-containing antihistamines, 3D-QSAR studies have been conducted to understand the structural requirements for H1-receptor antagonism. nih.govresearchgate.net

One such study utilized the Comparative Molecular Field Analysis (CoMFA) method. CoMFA models correlate the biological activity of compounds with their steric and electrostatic fields. researchgate.net The resulting model for a series of piperazine derivatives showed that both steric and electrostatic factors were crucial for antihistamine activity, while lipophilicity (logP) did not show a significant correlation. nih.govresearchgate.net The model produced contour maps that visualize regions where bulky groups or specific electrostatic charges would enhance or decrease activity, providing a roadmap for rational drug design. The statistical validity of this model was confirmed by a good cross-validated q² value of 0.532 and a conventional r² of 0.962. researchgate.net

Another form of QSAR was demonstrated in the anti-HCV research, where a statistically significant correlation was established between the computationally predicted binding energies of chlorcyclizine analogs and their measured EC₅₀ values, effectively creating a predictive model for antiviral activity based on binding affinity. nih.gov

Biochemical Interactions and Enzyme Modulation by R Chlorcyclizine

Characterization of Enzyme Inhibition and Activation Profiles

Detailed studies characterizing the enzyme inhibition or activation profiles specifically for (R)-Chlorcyclizine are not present in the available literature. Research has primarily focused on the effects of the racemic mixture on various enzymes. For instance, racemic chlorcyclizine (B1668710) is known to be an inducer of hepatic microsomal enzymes. nih.gov However, the distinct contribution of the (R)-enantiomer to this effect has not been elucidated.

One area where the enantiomers have been compared is in their activity against the Hepatitis C virus (HCV). In this context, both (R)- and (S)-enantiomers were found to be equally active in inhibiting HCV infection, suggesting that the chiral configuration does not significantly impact this specific antiviral activity. nih.gov It is noted that (R)-Chlorcyclizine is more active as an antihistamine than its (S)-counterpart, indicating stereoselectivity at the H1-histamine receptor. nih.gov

There is no specific kinetic analysis data (e.g., Kᵢ, IC₅₀ values for specific enzymes) available in the public domain for the modulation of enzymes by (R)-Chlorcyclizine. Such studies are crucial for understanding the potency and mechanism of inhibition. libretexts.org While kinetic data exists for various enzyme inhibitors, this level of detail has not been published for this specific enantiomer.

The nature of enzyme interactions, whether reversible or irreversible, is a critical aspect of pharmacology. du.ac.inlibretexts.orgtutorchase.com Irreversible inhibitors typically form strong, often covalent, bonds with an enzyme, permanently inactivating it. sigmaaldrich.com Reversible inhibitors, in contrast, bind non-covalently and can dissociate from the enzyme. du.ac.in There are no studies available that investigate whether (R)-Chlorcyclizine acts as a reversible or irreversible inhibitor of any specific enzyme.

Interaction with Membrane Proteins and Transporters in Cell-Free Systems

The interaction of drugs with membrane proteins and transporters is key to their absorption, distribution, and potential for drug-drug interactions. nih.gov

Direct binding studies with purified transporters provide definitive evidence of interaction. A study using purified serotonin (B10506) transporter (SERT) found that racemic chlorcyclizine, used as an unrelated control drug, did not bind to the spread SERT, in contrast to specific ligands like imipramine. core.ac.uk However, this study did not test the individual enantiomers. Other research has indicated that the transport of racemic chlorcyclizine across nasal mucosa may be influenced by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.net No studies have performed direct binding assays with (R)-Chlorcyclizine and purified transporters such as P-gp, MRPs, or organic cation transporters. drugbank.com

Electrophysiological experiments are essential for determining a compound's effect on ion channel function, which is critical for cardiac safety and neurological effects. oup.commetrionbiosciences.comnih.gov While the ion channel profiles of many compounds, including the enantiomers of hydroxychloroquine, have been characterized, no such data has been published for (R)-Chlorcyclizine. nih.gov There is a lack of electrophysiological data detailing the modulation of any specific ion channels (e.g., hERG, sodium, calcium, or other potassium channels) by (R)-Chlorcyclizine. mdpi.comsbdrugdiscovery.com

Effects on Cellular Metabolic Pathways in vitro Mechanistic Investigation

The study of how a compound affects cellular metabolic pathways can reveal its mechanism of action and broader biological effects. nih.govmdpi.combiorxiv.org Some research indicates that racemic chlorcyclizine can induce phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in lysosomes, by affecting lysosomal enzyme transport and phospholipid biosynthesis. oup.com Furthermore, chlorcyclizine has been shown to alter the degradation of hyaluronate. nih.gov However, these studies were not designed to differentiate the effects of the individual (R) and (S) enantiomers. Mechanistic investigations into how (R)-Chlorcyclizine specifically impacts metabolic pathways such as glycolysis, the TCA cycle, or lipid metabolism are currently absent from the scientific literature.

Analysis of Metabolite Flux in Cellular Models

Direct and comprehensive studies on the analysis of metabolite flux specifically for (R)-Chlorcyclizine in cellular models are not extensively available in current scientific literature. However, valuable insights can be inferred from research on structurally related first-generation piperazine (B1678402) antihistamines, such as meclizine (B1204245) and hydroxyzine (B1673990). These compounds share a common piperazine core and benzhydryl group, suggesting potential similarities in their interactions with cellular metabolic pathways.

Research on meclizine, in particular, has demonstrated a significant impact on cellular energy metabolism. Studies have shown that meclizine can induce a shift in cellular energy production from oxidative phosphorylation (OXPHOS) towards glycolysis. ahajournals.orgharvard.edu This is a critical alteration in cellular function, as it moves the primary mode of ATP generation from the mitochondria to the cytoplasm.

In various cell models, including neuronal cells and macrophages, treatment with meclizine has been observed to decrease the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, while simultaneously increasing the extracellular acidification rate (ECAR), which is a hallmark of glycolysis. harvard.edubiorxiv.org This metabolic reprogramming suggests that in the presence of meclizine, cells become less reliant on oxygen-dependent energy production and more dependent on the breakdown of glucose. One study provided in vivo evidence of this metabolic shift, demonstrating increased glucose uptake in the brain of mice treated with meclizine using 18F-FDG PET imaging. ahajournals.org

The underlying mechanism for this metabolic switch has been investigated. It was discovered that meclizine directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). nih.gov This enzyme is a key component of the Kennedy pathway for the biosynthesis of phosphatidylethanolamine, a major phospholipid in cellular membranes. Inhibition of PCYT2 by meclizine leads to the accumulation of its substrate, phosphoethanolamine. nih.gov This accumulated phosphoethanolamine then acts as an endogenous inhibitor of mitochondrial respiration, thus explaining the observed decrease in OCR and the compensatory shift to glycolysis. nih.gov

Given the structural similarities between (R)-Chlorcyclizine and meclizine, it is plausible that (R)-Chlorcyclizine could exert similar effects on cellular metabolism. It may also modulate the balance between oxidative phosphorylation and glycolysis, potentially through the inhibition of enzymes involved in metabolic pathways.

Furthermore, studies on another related piperazine antihistamine, hydroxyzine, have indicated effects on lipid metabolism. Specifically, hydroxyzine has been shown to modulate post-lanosterol biosynthesis, a crucial part of the cholesterol synthesis pathway. nih.govnih.gov This suggests that beyond energy metabolism, piperazine antihistamines could have broader effects on cellular metabolic networks.

While these findings on related compounds provide a strong basis for hypothesis, dedicated metabolomic and flux analysis studies on (R)-Chlorcyclizine are necessary to confirm these potential effects and to fully elucidate its specific biochemical interactions and enzyme modulation properties.

Table 5.3.1.1: Observed Metabolic Effects of Meclizine in Cellular Models

| Parameter | Observation | Implication for Cellular Metabolism | Reference |

| Oxygen Consumption Rate (OCR) | Decreased | Inhibition of mitochondrial respiration (oxidative phosphorylation) | ahajournals.orgharvard.edubiorxiv.org |

| Extracellular Acidification Rate (ECAR) | Increased | Upregulation of glycolysis | harvard.edubiorxiv.org |

| Glucose Uptake | Increased | Increased reliance on glucose as an energy source | ahajournals.org |

| Phosphoethanolamine Levels | Increased | Inhibition of PCYT2 and the Kennedy pathway | nih.gov |

R Chlorcyclizine As a Molecular Probe for Fundamental Biological Research

Application in Deciphering Cellular Pathways and Functions

(R)-Chlorcyclizine has proven instrumental in untangling the intricate pathways exploited by pathogens and understanding the function of specific host and viral proteins. Its utility as a chemical probe stems from its ability to selectively engage a target, allowing researchers to study the downstream consequences of that interaction.

Target deconvolution, the process of identifying the specific molecular target of a bioactive compound, is a critical step in drug discovery and chemical biology. nih.gov (R)-Chlorcyclizine has been a key tool in such studies, particularly in the context of Hepatitis C Virus (HCV) research. While the racemic mixture of chlorcyclizine (B1668710) was initially identified as an anti-HCV agent, subsequent studies involving its separated enantiomers were crucial for target validation. acs.orgnih.gov

Research demonstrated that (R)-Chlorcyclizine is the more active enantiomer for antagonizing the H1-histamine receptor. nih.gov However, both (R)- and (S)-enantiomers of chlorcyclizine were found to be equally potent in inhibiting HCV infection in vitro. nih.gov This crucial finding suggested that the anti-HCV activity was independent of its action on the H1-histamine receptor, pointing toward a different molecular target. nih.gov

Further investigations using resistance-associated substitution studies pinpointed the specific target of chlorcyclizine. Viruses that developed resistance to the compound consistently featured mutations in the E1 envelope glycoprotein (B1211001), a protein essential for viral entry. nih.govresearchgate.net Five of the six identified resistance mutations were located in the putative fusion peptide of the E1 protein. nih.govresearchgate.net This provided strong evidence that (R)-Chlorcyclizine directly binds to the HCV E1 protein to exert its antiviral effect, thereby validating E1 as its therapeutic target. nih.gov

Table 1: In vitro Anti-HCV Activity of Chlorcyclizine Enantiomers

This table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for the racemic mixture and individual enantiomers of chlorcyclizine against HCV. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

| Compound | Anti-HCV EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Rac-Chlorcyclizine | 0.8 | >1500 | 1875 |

| (R)-Chlorcyclizine | 1.2 | >1500 | 1250 |

| (S)-Chlorcyclizine | 1.3 | >1500 | 1154 |

| Nor-Chlorcyclizine | 1.0 | 440 | 440 |

Data sourced from He et al., 2015. nih.govnih.gov

Chemical probes like (R)-Chlorcyclizine are essential for dissecting fundamental biological processes that are otherwise difficult to study. nih.gov By directly targeting the HCV E1 glycoprotein, (R)-Chlorcyclizine serves as a powerful tool to elucidate the mechanism of virus-cell membrane fusion, a critical step in the viral life cycle. nih.gov

Studies using a viral fusion assay demonstrated that chlorcyclizine specifically blocks HCV entry at the membrane fusion stage. nih.gov Viruses carrying the resistance mutations in the E1 protein were no longer inhibited by the compound at this stage, confirming that the drug's mechanism of action is the disruption of the E1 fusion peptide's function. nih.govresearchgate.net This application of (R)-Chlorcyclizine has provided significant insights into the molecular mechanics of HCV entry, showcasing its value in studying dynamic biological events. nih.gov

Development of Chemical Biology Tools Based on the (R)-Chlorcyclizine Scaffold

The (R)-Chlorcyclizine structure represents a validated scaffold for engaging a specific biological target, making it an excellent starting point for the rational design of more advanced chemical biology tools. These tools can be engineered for applications such as proteomics and live-cell imaging.

Affinity-based probes are indispensable tools in chemical proteomics, designed to identify and isolate protein targets from complex biological mixtures. uni-muenchen.de These probes are typically constructed by attaching a reactive group (for covalent cross-linking) and a reporter group (like biotin (B1667282) for enrichment) to a ligand scaffold that has a known affinity for the target protein. frontiersin.org

In the context of chlorcyclizine, researchers have synthesized a photoaffinity probe by incorporating a diazirine moiety onto the chlorcyclizine scaffold (CCZ-DB). nih.gov Diazirines are photo-reactive groups that, upon exposure to UV light, form a highly reactive carbene that covalently cross-links the probe to its binding partner. Although this probe was synthesized as a racemic mixture, it successfully demonstrated direct engagement with the HCV E1 protein. nih.gov This work establishes a proof of concept for creating affinity probes from the chlorcyclizine scaffold. An enantiomerically pure (R)-Chlorcyclizine-based affinity probe could be synthesized using similar principles to specifically study the interactions of this enantiomer within the proteome.

Fluorescent probes are powerful tools for visualizing biological processes in real-time within living cells. nih.gov The design of such probes involves linking a fluorophore to a target-recognition molecule. ibs.re.kr An ideal probe should be cell-permeable, exhibit low background fluorescence, and bind its target with high specificity to allow for undisrupted observation of molecular events. researchgate.netrsc.org

While a specific fluorescent probe based on the (R)-Chlorcyclizine scaffold has not been reported, its design is conceptually straightforward. The (R)-Chlorcyclizine molecule would serve as the targeting component for the HCV E1 glycoprotein. This scaffold could be chemically conjugated to a suitable fluorophore. The challenge in such a design lies in ensuring that the addition of the bulky fluorescent tag does not disrupt the binding affinity of the (R)-Chlorcyclizine moiety to its target pocket on the E1 protein. If successful, such a probe would enable live-cell imaging of HCV entry, allowing researchers to track the localization and dynamics of the E1 protein during the initial stages of infection.

Utility in High-Throughput Screening Campaigns for Novel Molecular Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a biological target or phenotype. researchgate.netmdpi.com The discovery of chlorcyclizine's anti-HCV activity is a direct result of such a campaign.

Chlorcyclizine was identified as a potent inhibitor of HCV infection through a quantitative high-throughput screening (qHTS) of the NCGC Pharmaceutical Collection, which contains thousands of compounds. acs.orgnih.gov This discovery validated the chlorcyclizine scaffold as a promising starting point for medicinal chemistry efforts. Subsequent structure-activity relationship (SAR) studies were launched to optimize the scaffold, aiming to improve potency and pharmacokinetic properties while potentially reducing off-target effects like H1-histamine receptor activity. acs.orgnih.gov These efforts led to the generation of novel, non-chiral derivatives with significantly improved anti-HCV activity and selectivity. acs.orgnih.gov This progression from a screening hit to optimized lead compounds highlights the value of the (R)-Chlorcyclizine scaffold in campaigns for novel molecular modulators. acs.org

Table 2: Optimization of the Chlorcyclizine Scaffold for Anti-HCV Activity

This table shows a selection of chlorcyclizine derivatives developed through structure-activity relationship studies. It compares their anti-HCV potency (EC50) and selectivity index (SI) to the original hit compound, (R)-Chlorcyclizine.

| Compound | Modifications to Scaffold | Anti-HCV EC50 (nM) | Selectivity Index (SI) |

| (R)-Chlorcyclizine | Original Hit | 1200 | 1250 |

| Compound 10 | N-propyl group added | 12 | >4167 |

| Compound 14 | N-benzyl group added | 456 | >1096 |

| Compound 30 | Achiral, dichloro-phenyl, N-propyl | 41 | >2439 |

Data sourced from He et al., 2016. acs.org

Advanced Analytical Methodologies in R Chlorcyclizine Research

Chiral Chromatographic Techniques for Enantiomeric Purity and Separation

Chiral chromatography is the cornerstone for separating enantiomers from a racemic mixture. This separation is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The primary principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. ijpsonline.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chlorcyclizine (B1668710). The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and widely used for resolving a broad range of chiral compounds, including antihistamines. scirp.orgmdpi.com These CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with different stability, allowing for their separation. ijpsonline.com

Research has demonstrated successful enantiomeric resolution of related piperazine (B1678402) drugs using polysaccharide-based columns. For instance, a cellulose-based Chiralcel OD column has been used with a mobile phase of hexane (B92381) and 2-propanol to separate enantiomers. researchgate.net Similarly, other studies have employed amylose-based columns for the effective resolution of various antiallergic drug enantiomers. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is crucial for optimizing the separation by influencing the interactions between the analytes and the CSP. scirp.orgnih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Piperazine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column Type | Polysaccharide-based (e.g., Chiralpak AS-H) | Cellulose-based (e.g., Chiralcel OD) |

| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v) scirp.org | Hexane:2-Propanol (70:30, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min (typical) | 0.7 mL/min researchgate.net |

| Detection | UV at 290 nm researchgate.net | UV at 212 nm researchgate.net |

| Principle | Formation of transient diastereomeric complexes with the CSP, leading to differential retention of (R)- and (S)-enantiomers. ijpsonline.com | Differential interaction energies between enantiomers and the chiral selector. mdpi.com |

This table represents typical conditions used for separating chiral compounds similar to chlorcyclizine and is for illustrative purposes.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. ijpsonline.com For less volatile molecules, derivatization may be required to increase their volatility for GC analysis. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czee-net.ne.jp

The principle of separation in chiral GC involves the formation of inclusion complexes between the cyclodextrin-based CSP and the analyte enantiomers. ijpsonline.compharmaknowledgeforum.com The different fit and interaction of each enantiomer within the chiral cavity of the cyclodextrin (B1172386) results in different retention times. While one-dimensional GC can be effective, complex samples may require two-dimensional GC (2D-GC) to resolve co-eluting peaks and accurately determine isomeric ratios. vup.sk

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the (R)-Chlorcyclizine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution. auremn.org.br For chlorcyclizine and its analogues, ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the molecular skeleton. acs.org

Furthermore, advanced NMR techniques can be used to study the three-dimensional shape (conformation) of the molecule. The presence of rotamers (conformers that differ by rotation about a single bond) can sometimes be observed as separate sets of signals in the NMR spectrum, indicating slow exchange between conformations on the NMR timescale. copernicus.orgresearchgate.net This conformational analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred shape. copernicus.org

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a definitive technique for assessing chirality and determining the absolute configuration of a molecule. mtoz-biolabs.comspectroscopyasia.com This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comnih.gov

Enantiomers produce CD spectra that are perfect mirror images of each other. nih.govchiralabsxl.com Therefore, the experimental CD spectrum of a sample can be compared to the spectrum of a reference standard of known absolute configuration (e.g., the (R)-enantiomer). mtoz-biolabs.com Alternatively, the experimental spectrum can be compared with a spectrum predicted by quantum-chemical calculations to assign the absolute configuration. spectroscopyasia.comresearchgate.net A positive or negative Cotton effect at a specific wavelength in the CD spectrum is characteristic of a particular enantiomer, providing unambiguous confirmation of its identity as (R)- or (S)-Chlorcyclizine. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is used for the precise determination of a molecule's mass. acs.orgnih.gov Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov This is a critical step in confirming the identity of (R)-Chlorcyclizine and assessing its purity. acs.orgnih.gov By comparing the measured exact mass with the theoretical mass calculated from the chemical formula (C₁₈H₂₁ClN₂ for chlorcyclizine), researchers can confirm the molecular identity with a high degree of confidence. nih.govmzcloud.org The technique is also sensitive enough to detect and identify trace impurities.

Table 2: Key Spectroscopic Data for Chlorcyclizine

| Analytical Technique | Information Provided | Example Data for Chlorcyclizine |

| NMR Spectroscopy | Structural confirmation, molecular connectivity, and conformational analysis. auremn.org.brresearchgate.net | ¹H and ¹³C chemical shifts confirm the benzhydrylpiperazine structure. acs.org |

| Circular Dichroism (CD) | Confirmation of chirality and determination of absolute configuration ((R) or (S)). mtoz-biolabs.comnih.gov | Enantiomers exhibit mirror-image spectra with characteristic Cotton effects. chiralabsxl.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula determination for identity and purity. nih.gov | Calculated Monoisotopic Mass: 300.1393264 Da. nih.gov |

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

The investigation of a compound's mechanism of action and its cellular fate is fundamental to modern drug discovery. For (R)-Chlorcyclizine, understanding where it accumulates within a cell and which molecular partners it interacts with is crucial for elucidating its therapeutic and off-target effects. Advanced microscopy techniques have become indispensable tools for visualizing these processes with unprecedented detail. By moving beyond the limitations of conventional light microscopy, researchers can now map the intracellular journey of molecules and observe their interactions in the nanoscale environment of a living cell. This section details the application and potential of confocal and super-resolution microscopy in the study of (R)-Chlorcyclizine.

Confocal Microscopy for Intracellular Distribution

Confocal laser scanning microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, three-dimensional images of cells and tissues. wikipedia.org By using a spatial pinhole to eliminate out-of-focus light, CLSM generates sharp, optically sectioned images, enabling the precise localization of fluorescently labeled molecules within subcellular compartments. wikipedia.orgyokogawa.com This method is particularly well-suited for determining the intracellular distribution of small-molecule drugs like (R)-Chlorcyclizine.

While specific CLSM studies focusing exclusively on the (R)-enantiomer of Chlorcyclizine are not extensively documented in peer-reviewed literature, the behavior of related cationic amphiphilic drugs (CADs) and other antihistamines provides a strong predictive framework. Many antihistamines are known to accumulate within acidic organelles, primarily lysosomes. nih.govnih.gov This phenomenon, known as lysosomotropism, is a characteristic feature of CADs, a class to which Chlorcyclizine belongs. The administration of such drugs can lead to an accumulation of phospholipids (B1166683) and the formation of characteristic myelinoid bodies, a condition known as drug-induced lysosomal storage or phospholipidosis. nih.gov

Confocal microscopy studies on other antihistamines have successfully visualized this process. For instance, research on compounds like ebastine (B1671034) and terfenadine (B1681261) has used CLSM in conjunction with fluorescent dyes such as LysoTracker, which specifically stains acidic compartments, to confirm their accumulation in lysosomes. nih.govnih.gov In such experiments, cells treated with the antihistamine show a significant increase in the fluorescence intensity and volume of LysoTracker-positive vesicles, indicating lysosomal swelling and drug sequestration. nih.gov

Potential Research Application for (R)-Chlorcyclizine: A typical experiment to determine the intracellular distribution of (R)-Chlorcyclizine would involve:

Cell Culture: Utilizing relevant cell lines, such as human hepatocytes or lung macrophages, which are known targets of drug-induced phospholipidosis. nih.govresearchgate.net

Treatment: Incubating the cells with (R)-Chlorcyclizine.

Fluorescent Labeling: Staining the cells with organelle-specific fluorescent probes. For example, LysoTracker Red could be used to visualize lysosomes, while MitoTracker Green could be used for mitochondria to assess co-localization. protocols.io Alternatively, a fluorescently-tagged derivative of (R)-Chlorcyclizine could be synthesized and applied directly, though this requires careful validation to ensure the tag does not alter the compound's distribution. nih.govmdpi.com

Imaging: Acquiring z-stack images using a confocal microscope to generate a 3D reconstruction of the cell, showing the precise location of the compound or its effect on specific organelles. wikipedia.org

The expected outcome, based on the known properties of Chlorcyclizine and related CADs, would be a pronounced co-localization of the drug's activity signature (e.g., enlarged acidic vesicles) with lysosomal markers.

| Antihistamine | Cell Line | Microscopy Findings | Observed Subcellular Localization |

|---|---|---|---|

| Ebastine | KG-1 (Leukemia cells) | Co-localization with LysoTracker DeepRed dye. nih.gov | Lysosomes, Mitochondria nih.gov |

| Terfenadine | HeLa (Cervical cancer cells) | Induced cytosolic acidification and lysosomal membrane permeabilization, imaged with SypHer3s and LysoTracker. nih.gov | Lysosomes nih.gov |

| Loratadine | KG-1 (Leukemia cells) | Increased LysoTracker staining intensity. nih.gov | Lysosomes nih.gov |

| Rupatadine | KG-1 (Leukemia cells) | Increased LysoTracker staining intensity. nih.gov | Lysosomes nih.gov |

Super-Resolution Microscopy for Nanoscale Interactions

While confocal microscopy is excellent for determining localization at the organelle level, understanding a drug's interaction with specific molecular targets requires resolving details at the nanoscale. Super-resolution microscopy (SRM) encompasses a suite of techniques that bypass the diffraction limit of light (traditionally ~200-250 nm), achieving resolutions down to 10-20 nm. nih.govexcedr.com This allows for the direct visualization of individual proteins and their interactions, making SRM a transformative tool for molecular pharmacology. numberanalytics.comnih.gov

Key SRM techniques include Single-Molecule Localization Microscopy (SMLM) methods like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). nih.govbiocompare.com These methods work by stochastically activating and localizing individual fluorescent molecules over thousands of frames to computationally reconstruct a super-resolved image. nih.gov This approach is ideal for studying protein clustering, the formation of multi-protein complexes, and the precise location of a drug binding to its target. nih.govroyalsocietypublishing.org

Potential Research Application for (R)-Chlorcyclizine: A significant known target of Chlorcyclizine is the Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E1, where it is understood to bind to the fusion peptide and inhibit viral entry. nih.gov Molecular modeling suggests that (R)-Chlorcyclizine fits into a hydrophobic pocket within the E1 ectodomain. nih.gov Super-resolution microscopy could provide direct visual evidence of this nanoscale interaction.

A hypothetical SRM study could proceed as follows:

Probe Development: A derivative of (R)-Chlorcyclizine would be conjugated to a photoswitchable fluorophore suitable for SMLM, creating a specific imaging probe.

Sample Preparation: Cells expressing HCV E1 glycoprotein would be treated with the fluorescent (R)-Chlorcyclizine probe. The E1 protein itself would be tagged with a different colored fluorescent protein or antibody for dual-color imaging.

Super-Resolution Imaging: Using a technique like dSTORM, the positions of individual (R)-Chlorcyclizine probes and E1 proteins would be localized with nanoscale precision.

Data Analysis: The resulting point-cloud data would be analyzed to quantify the degree of co-localization and measure the distances between the drug and its target protein, confirming their direct interaction during the viral entry process. nih.gov

Such a study would move beyond computational models to provide concrete visual proof of the drug-target engagement at a molecular level, potentially revealing spatial arrangements and stoichiometries that are critical for the drug's inhibitory function. royalsocietypublishing.org

| SRM Technique | Typical Resolution | Principle | Potential Application for (R)-Chlorcyclizine Research |

|---|---|---|---|

| STORM (Stochastic Optical Reconstruction Microscopy) | ~20-50 nm | Uses photoswitchable dyes to sequentially image sparse subsets of molecules. biocompare.com | Visualizing the binding of a fluorescently labeled (R)-Chlorcyclizine to its target protein (e.g., HCV E1) on the cell surface or within endosomes. numberanalytics.com |

| PALM (Photoactivated Localization Microscopy) | ~20-50 nm | Uses photoactivatable fluorescent proteins to achieve stochastic imaging. biocompare.com | Tracking the interaction of (R)-Chlorcyclizine with a target protein that has been genetically fused to a photoactivatable fluorescent tag. |

| STED (Stimulated Emission Depletion) | ~30-80 nm | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, narrowing the detection area. numberanalytics.combiocompare.com | Imaging the effect of (R)-Chlorcyclizine on the nanoscale organization of lipid domains or target protein clusters within membranes. |

| DNA-PAINT (DNA Points Accumulation for Imaging in Nanoscale Topography) | ~5-20 nm | Relies on the transient binding of a fluorescently labeled DNA "imager" strand to a complementary "docking" strand attached to the target. jacksonimmuno.com | Achieving very high-resolution mapping of (R)-Chlorcyclizine binding sites by attaching a docking strand to the molecule. jacksonimmuno.com |

Future Directions and Emerging Research Paradigms for R Chlorcyclizine

Integration of Multi-Omics Data in Mechanistic Investigations

A comprehensive understanding of the molecular mechanisms underpinning the therapeutic effects of (R)-Chlorcyclizine remains a critical objective. While initial studies have identified its role in inhibiting Hepatitis C Virus (HCV) entry, a systems-level perspective is necessary to delineate the full spectrum of its biological interactions. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govbiomedgrid.com